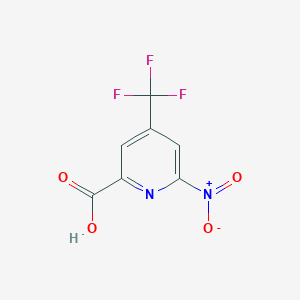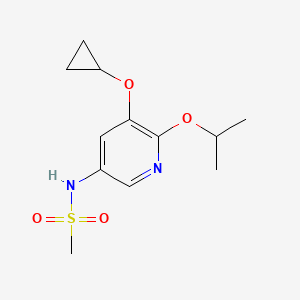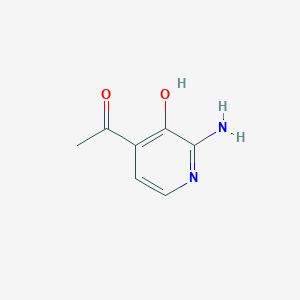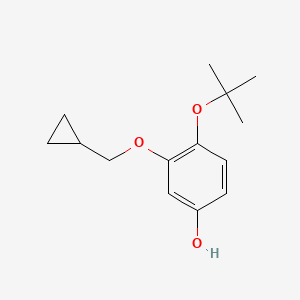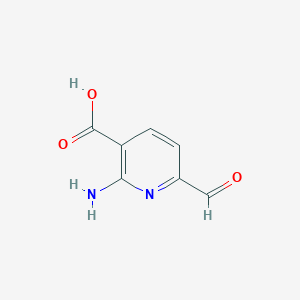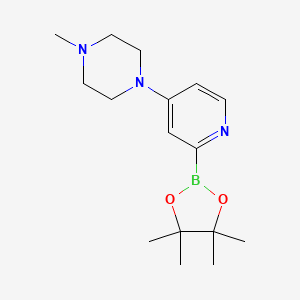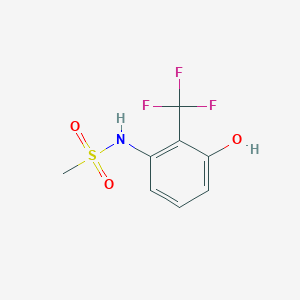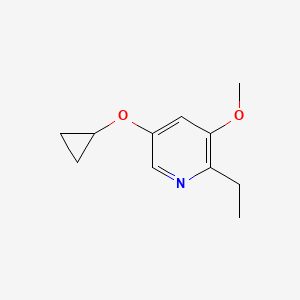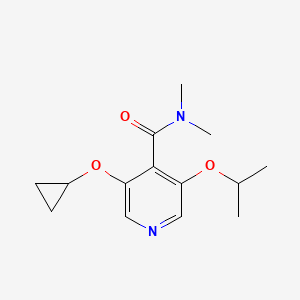
5-(Cyclopropylmethyl)-2-(methylamino)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(Cyclopropylmethyl)-2-(methylamino)phenol is an organic compound that features a cyclopropylmethyl group attached to a phenol ring, with a methylamino substituent at the ortho position relative to the hydroxyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclopropylmethyl)-2-(methylamino)phenol can be achieved through several synthetic routes. One common method involves the cyclopropylmethylation of a phenol derivative, followed by the introduction of the methylamino group. The reaction conditions typically involve the use of cyclopropylmethyl halides and a base to facilitate the substitution reaction. The methylamino group can be introduced through reductive amination using methylamine and a suitable reducing agent.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions
5-(Cyclopropylmethyl)-2-(methylamino)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the amino group, to form secondary or tertiary amines.
Substitution: The phenol and amino groups can participate in substitution reactions, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Halogenation can be achieved using halogens (Cl2, Br2) or halogenating agents (N-bromosuccinimide, N-chlorosuccinimide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the amino group may produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
5-(Cyclopropylmethyl)-2-(methylamino)phenol has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, such as antimicrobial or anti-inflammatory effects.
Industry: Utilized in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 5-(Cyclopropylmethyl)-2-(methylamino)phenol involves its interaction with specific molecular targets and pathways. The phenol group can participate in hydrogen bonding and other interactions with proteins or enzymes, while the amino group may engage in electrostatic interactions. These interactions can modulate the activity of biological targets, leading to various physiological effects.
Comparación Con Compuestos Similares
Similar Compounds
2-(Methylamino)phenol: Lacks the cyclopropylmethyl group, resulting in different chemical and biological properties.
5-(Cyclopropylmethyl)phenol:
2-Aminophenol: Similar structure but without the methyl group, leading to different reactivity and applications.
Uniqueness
5-(Cyclopropylmethyl)-2-(methylamino)phenol is unique due to the presence of both the cyclopropylmethyl and methylamino groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C11H15NO |
|---|---|
Peso molecular |
177.24 g/mol |
Nombre IUPAC |
5-(cyclopropylmethyl)-2-(methylamino)phenol |
InChI |
InChI=1S/C11H15NO/c1-12-10-5-4-9(7-11(10)13)6-8-2-3-8/h4-5,7-8,12-13H,2-3,6H2,1H3 |
Clave InChI |
XXNYKGJBEAERFB-UHFFFAOYSA-N |
SMILES canónico |
CNC1=C(C=C(C=C1)CC2CC2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Tert-butyl [2-formyl-6-(trifluoromethyl)pyridin-4-YL]methylcarbamate](/img/structure/B14843499.png)
